molecular formula C9H15NO2 B8601422 Ethyl (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

Ethyl (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B8601422
M. Wt: 169.22 g/mol
InChI Key: BQNAHLRWSVMSEA-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (3R,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-10-4-3-7(8)5-10/h7-8H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

BQNAHLRWSVMSEA-SFYZADRCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN2CC[C@@H]1C2

Canonical SMILES

CCOC(=O)C1CN2CCC1C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(±) cis-2-benzyl-hexahydropyrano[3,4-c]pyrrole-4(1H)-one (D20) (180 g, 0.78 mole) in ethanol (400 ml) was stirred and cooled to 0° C. and hydrogen bromide gas introduced at such a rate that the temperature did not rise above 20° C. until the solution was saturated. The reaction was allowed to stand at room temperature for 6 h. The reaction was then poured into a well stirred mixture of chloroform (2 L) and saturated aqueous potassium carbonate solution (1.5 L) which was cooled by the addition of solid carbon dioxide. The organic layer was separated and the aqueous layer extracted with chloroform (4×1 L). The combined organic extracts were dried (Na2SO4) concentrated in vacuo to a gum. The gum was then stirred with ether (3×750ml) to remove any unreacted starting material and the ether insoluble gum dissolved in ethanol (1 L). Palladium on charcoal 10% (20 g) was then added and the mixture stirred under an atmosphere of hydrogen at 50° C. for 6 h when the uptake of hydrogen was complete. The reaction was then filtered through Kieselguhr and concentrated in vacuo to a gum. This was partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic phase was separated, dried over sodium sulphate and concentrated in vacuo to a gum. Distillation in vacuo afforded the title compound (D21, 75 g, 0.44 mole, 56%) as an oil b.p. 90°-95° C.0.5mmHg
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
56%

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